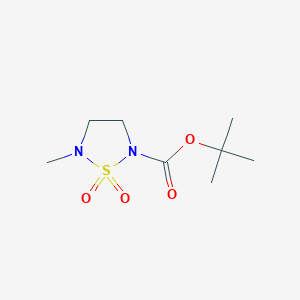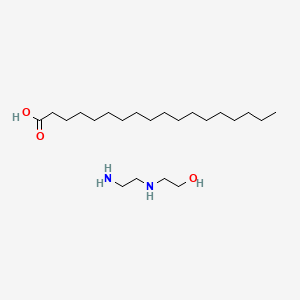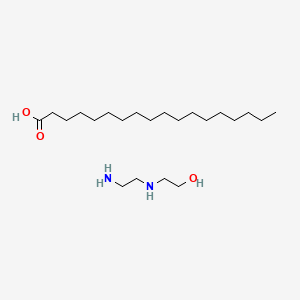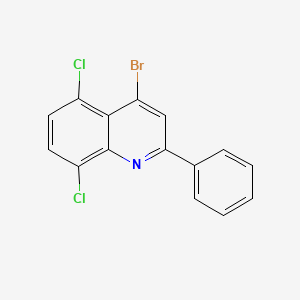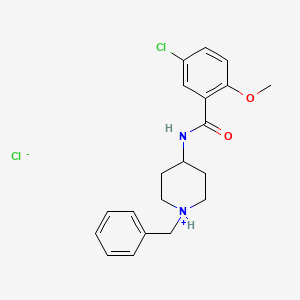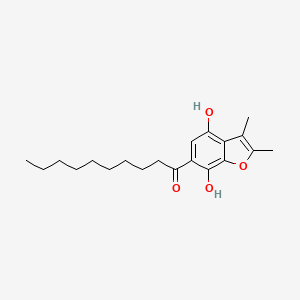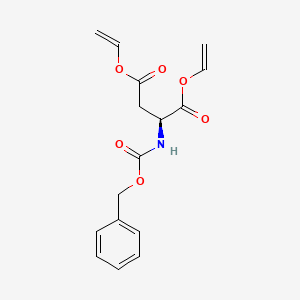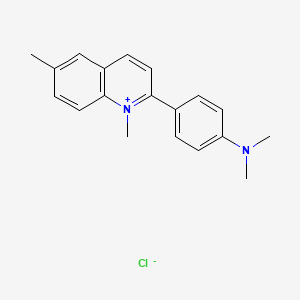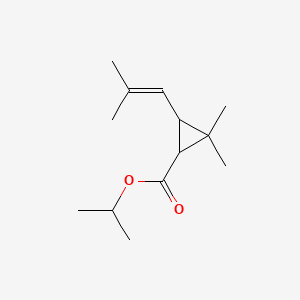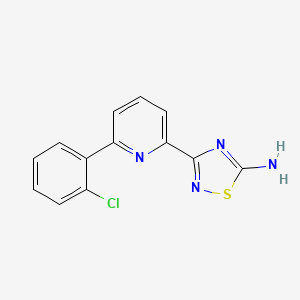
3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and chlorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chlorobenzonitrile with hydrazine hydrate can form the intermediate hydrazide, which can then be cyclized with thiocarbonyl compounds to form the thiadiazole ring. Subsequent reactions with pyridine derivatives can introduce the pyridin-2-yl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their biological activities such as antifibrotic and antimicrobial properties.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities including antimicrobial, antiviral, and antitumor effects
Uniqueness
3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a thiadiazole ring with a pyridine and chlorophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
1179361-10-4 |
|---|---|
分子式 |
C13H9ClN4S |
分子量 |
288.76 g/mol |
IUPAC名 |
3-[6-(2-chlorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-9-5-2-1-4-8(9)10-6-3-7-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18) |
InChIキー |
ZOSNJMHCNPHSNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


